molecular formula C10H16O B085741 Spiro[4.5]decan-6-one CAS No. 13388-94-8

Spiro[4.5]decan-6-one

Cat. No. B085741
CAS RN: 13388-94-8
M. Wt: 152.23 g/mol
InChI Key: GKGDMKSLPPMIMP-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-6-one is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.24 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of spiro compounds, including Spiro[4.5]decan-6-one, often involves the reaction of a diol with a cyclic ketone . A specific example is the synthesis of the protected 1,4-dioxaspiro[4.5]decane from cyclohexanone and the alcohol, ethanediol . Another method involves the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes .


Molecular Structure Analysis

Spiro[4.5]decan-6-one contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, and 1 ketone (aliphatic) .


Chemical Reactions Analysis

Spiro compounds, including Spiro[4.5]decan-6-one, are derived from various chemical transformations of farnesol, the biological precursor of the sesquiterpenes . The Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes is one such reaction that results in the construction of spiro[4.5]decane skeletons .


Physical And Chemical Properties Analysis

Spiro[4.5]decan-6-one is a liquid at room temperature .

Scientific Research Applications

Sesquiterpenes Chemistry

Spiro[4.5]decan-6-one is a part of the sesquiterpenes, a diverse group of carbocyclic structural types . The study of sesquiterpenes has significantly contributed to the advancement of spectroscopic techniques, mechanistic insight, and synthesis methodology . Spiro[4.5]decan-6-one, as a part of this group, plays a crucial role in these advancements.

Organic Synthesis

The regioselective transformation of alkynes represents a highly efficient bond-forming strategy in organic synthesis . Spiro[4.5]decan-6-one can be prepared through this process, which is a significant application in the field of organic synthesis .

Asymmetric Transformation of Alkynyl Thioethers

Spiro[4.5]decan-6-one can be prepared through a chiral Brønsted acid-catalyzed enantioselective spirocyclization of alkynyl thioethers . This metal-free protocol leads to the green and atom-economical preparation of chiral spiro[4.5]decan-6-ones in good to excellent yields with high enantioselectivities .

Dearomatization of Phenols

The spirocyclization of alkynyl thioethers via dearomatization of phenols is another application of Spiro[4.5]decan-6-one . This process is also catalyzed by a chiral Brønsted acid .

Material Science

Spiro[4.5]decan-6-one can also be used in the field of material science . Its unique structure and properties make it a valuable compound in the development of new materials .

Chromatography

In the field of chromatography, Spiro[4.5]decan-6-one can be used as a reference compound . Its unique structure and properties make it suitable for this application .

Safety and Hazards

Spiro[4.5]decan-6-one is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

spiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGDMKSLPPMIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302871
Record name Spiro[4.5]decan-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.5]decan-6-one

CAS RN

13388-94-8
Record name Spiro[4.5]decan-6-one
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flask containing potassium tert-butoxide (45.7 g, 407.6 mmol) in t-BuOH (200 mL) and Benzene (150 mL) was added cyclohexanone (20.0 g, 203.8 mmol) and 1,4-dibromobutane (44.0 g, 203.8 mmol). The solution was heated at 120° C. for 6 hrs. The mixture was cooled to room temperature and neutralized with HCl (1N). The solution was extracted with ether, dried over Na2SO4, filtered and concentrated in vacuo. The resulting crude residue was purified by silica gel chromatography (1% EtOAc/hexanes) to afford the title compound: GCMS ES+=153.1.
Quantity
45.7 g
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200 mL
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150 mL
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20 g
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44 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Cyclohexanone (3.0 mL) was dissolved in toluene (60 mL), and cooled to 0° C. in nitrogen atmosphere. Potassium tert-butoxide (6.86 g) was added to the reaction mixture at 0° C. and stirred for 30 minutes. To the resulting suspension, 1,4-dibromomethane (3.65 mL) was added, and then the reaction mixture was stirred at 150° C. for 6 hours. Cooling the reaction mixture to room temperature, water was added thereto, followed by extraction with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, the solvent was removed by distillation, and the resulting residue was purified on silica gel column chromatography (hexane/ethyl acetate=50/1) to provide 690.0 mg of the title compound as a colorless, oily substance.
Quantity
3 mL
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reactant
Reaction Step One
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60 mL
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reactant
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6.86 g
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reactant
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[Compound]
Name
1,4-dibromomethane
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3.65 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a suspension of potassium tert-butoxide (22.4 g) in toluene (120 mL) was added a solution of cyclohexanone (9.82 g) and 1,4-dibromobutane (21.6 g) in toluene (30 mL) while stirring, followed by stirring the reaction mixture at 95° C. for 3.5 hours. After cooling down to room temperature and adding ice-cold water (100 mL) and 2N aqueous hydrochloric acid solution (50 mL) to the reaction mixture, the organic layer was separated. Then, after the aqueous layer was extracted with ethyl acetate, the organic layers were combined, washed with saturated brine, dried and concentrated. The residue was distilled in vacuo (90 to 100° C./3 to 4 mmHg) to give spiro[4.5]decan-6-one (7.85 g).
Quantity
22.4 g
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reactant
Reaction Step One
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120 mL
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9.82 g
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reactant
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21.6 g
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30 mL
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solvent
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Name
ice
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100 mL
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reactant
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50 mL
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reactant
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Synthesis routes and methods V

Procedure details

To a solution of bi(cyclopentane)-1,1′-diol (5.16 g, 29.4 mmol) in CH2Cl2 (80 mL), cooled to −20° C., was added trimethoxymethane (3.22 mL, 29.4 mmol), followed by boron trifluoride etherate (2.98 mL, 23.52 mmol). The cold bath was removed, and the reaction was stirred at ambient temperature for 2 hours. The mixture was then diluted with CH2Cl2 (100 mL), washed with saturated NaHCO3, dried with MgSO4, and concentrated under reduced pressure. The resulting residue was chromatographed on silica gel (100% hexane to 15:85 EtOAc/hexane, eluant) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 2.40 (t, 2H), 2.00-2.11 (m, 2 H), 1.78-1.87 (m, 2 H), 1.71 (t, 4H), 1.59 (t, 4H), 1.39 (t, 2 H). MS (DCI+) m/z 153 (M+H).
Quantity
5.16 g
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reactant
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80 mL
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solvent
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3.22 mL
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reactant
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2.98 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the reactions Spiro[4.5]decan-6-one can undergo, and what are the resulting products?

A1: Spiro[4.5]decan-6-one serves as a versatile building block in organic synthesis. For instance, it reacts with vinylmagnesium chloride to yield 6-vinylspiro[4.5]decan-6-ol. [] This reaction highlights the compound's reactivity towards Grignard reagents, opening possibilities for further derivatization. Subsequent transformations of 6-vinylspiro[4.5]decan-6-ol through reactions like the Carroll reaction lead to the formation of compounds such as 5-(spiro[4.5]decyliden-6-yl)-2-pentanone. [] These reactions demonstrate the potential of Spiro[4.5]decan-6-one as a precursor for synthesizing more complex molecules.

Q2: Has Spiro[4.5]decan-6-one been found in natural sources, and if so, what are its biological activities?

A2: While Spiro[4.5]decan-6-one itself hasn't been reported in natural sources, a closely related compound, Spiroseoflosterol, featuring a unique spiro[4.5]decan-6-one system, was isolated from the fruiting bodies of the mushroom Butyriboletus roseoflavus. [] Spiroseoflosterol exhibited cytotoxic activity against liver cancer cell lines (HepG2 and sorafenib-resistant Huh7). [] This finding suggests that the spiro[4.5]decan-6-one scaffold could be a promising structural motif for developing new anticancer agents.

Q3: What research opportunities exist for exploring the structure-activity relationship (SAR) of compounds containing the Spiro[4.5]decan-6-one scaffold?

A3: The discovery of Spiroseoflosterol's cytotoxic activity presents a compelling opportunity to investigate SAR around the spiro[4.5]decan-6-one core. [] Systematic modifications to the substituents on the ring system, exploring different functional groups and their spatial arrangement, could shed light on the key structural features responsible for the observed biological activity. Such studies could involve synthesizing a series of analogs and evaluating their potency and selectivity against various cancer cell lines. This information could guide the development of more potent and selective anticancer agents based on the spiro[4.5]decan-6-one scaffold.

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